N-isobutylglycine has been studied for its potential role as a neuromodulator. Neuromodulators are chemicals that can influence the activity of neurons without directly triggering action potentials. Some research suggests that N-isobutylglycine may play a role in learning and memory PubChem: ).
N-isobutylglycine can be incorporated into peptides, which are short chains of amino acids. These modified peptides can then be used to study protein function or develop new drugs ScienceDirect: .
N-isobutylglycine can be used as a starting material for the synthesis of other organic compounds. These compounds may have potential applications in various fields, such as medicine or materials science.
N-(2-Methylpropyl)glycine, also known as isobutylamino-acetic acid, is a non-proteinogenic amino acid with the molecular formula and a molecular weight of 131.17 g/mol. It is characterized by an amino group attached to a glycine backbone, where the side chain is a 2-methylpropyl group. This compound exists as a zwitterion in solution due to the presence of both an amino and a carboxylic acid functional group, which allows it to participate in various chemical and biological interactions .
The synthesis of N-(2-Methylpropyl)glycine typically involves the following methods:
N-(2-Methylpropyl)glycine has several potential applications:
N-(2-Methylpropyl)glycine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Glycine | Simplest amino acid; no side chain | |
| Sarcosine (N-methylglycine) | Methylated derivative of glycine; involved in metabolism | |
| L-Alanine | Common proteinogenic amino acid; non-polar side chain | |
| N-(n-Propyl)glycine | Similar structure but with a propyl side chain |
N-(2-Methylpropyl)glycine is unique due to its branched alkyl side chain, which affects its steric properties and potentially its biological activity compared to linear analogs like glycine or alanine. This branching may influence its solubility, reactivity, and interaction with biological targets, making it an interesting subject for further research in medicinal chemistry and biochemistry .
Traditional organic synthesis of N-(2-methylpropyl)glycine primarily relies on the direct alkylation of glycine derivatives. The most established approach involves the nucleophilic substitution reaction between glycine and isobutyl halides under basic conditions [2]. This method typically employs sodium or potassium hydroxide as the base, with reaction temperatures ranging from room temperature to 60°C. The alkylation proceeds through an SN2 mechanism, where the amino group of glycine acts as a nucleophile attacking the electrophilic carbon of the isobutyl halide [3].
The optimization of reaction conditions has been extensively studied, with researchers finding that the choice of base significantly affects both yield and selectivity. Strong bases such as sodium hydride or lithium diisopropylamide provide higher yields but may lead to over-alkylation, necessitating careful stoichiometric control [4] [5]. The reaction typically requires 4-24 hours for completion, depending on the specific conditions employed.
Reductive amination represents one of the most efficient traditional methods for synthesizing N-(2-methylpropyl)glycine. This approach involves the condensation of glyoxalic acid with isobutylamine, followed by reduction of the resulting imine intermediate [2] [6]. The method demonstrates exceptional yields, typically ranging from 94-95%, making it highly attractive for both laboratory and industrial applications.
The process utilizes palladium on carbon as the preferred catalyst under hydrogen atmosphere at pressures of 10 atmospheres and temperatures around 50°C [2]. Alternative reducing agents include sodium cyanoborohydride and sodium triacetoxyborohydride, which offer milder reaction conditions but may result in slightly lower yields [7]. The reaction mechanism proceeds through initial imine formation, followed by selective reduction to yield the desired secondary amine product.
Recent developments in reductive amination have focused on the use of whole-cell biocatalysts, which offer enhanced selectivity and environmental compatibility [6]. These enzymatic systems employ leucine dehydrogenase and formate dehydrogenase in recombinant organisms, achieving high enantioselectivity and conversion rates.
The Gabriel synthesis provides an alternative route to N-(2-methylpropyl)glycine, utilizing phthalimide as a protected amine source [3] [8]. This method involves the initial formation of potassium phthalimide, followed by alkylation with appropriate haloacetate derivatives and subsequent hydrolysis to liberate the amino acid product.
The modified Gabriel synthesis for N-(2-methylpropyl)glycine typically employs diethyl bromomalonate as the alkylating agent, followed by decarboxylation and hydrolysis steps [8]. This approach offers the advantage of producing racemic mixtures, which can be valuable for certain applications. The overall process typically achieves yields of 70-85% over multiple steps, with reaction times ranging from 6-12 hours for the complete sequence.
The Strecker synthesis represents a classical approach to amino acid preparation, utilizing aldehydes as starting materials to determine the side chain structure of the final product [9]. For N-(2-methylpropyl)glycine synthesis, isobutyraldehyde serves as the key starting material, undergoing sequential reaction with ammonium chloride and potassium cyanide.
The process consists of three distinct steps: imine formation, α-aminonitrile formation, and hydrolysis [9]. The initial step involves the formation of an imine intermediate between isobutyraldehyde and ammonia under mildly acidic conditions. The resulting imine then undergoes nucleophilic attack by cyanide ion to form the α-aminonitrile, which is subsequently hydrolyzed under acidic conditions to yield the final amino acid product.
Green chemistry approaches to N-(2-methylpropyl)glycine synthesis emphasize the use of water as the primary solvent, eliminating the need for hazardous organic solvents [10] [11]. Aqueous synthesis methods have demonstrated remarkable efficiency, with researchers achieving high yields while significantly reducing environmental impact.
The aqueous synthesis typically involves the reaction of alkylamine with chloroacetic acid in cold water, followed by stirring for 24 hours at ambient temperature [10]. This method eliminates the use of toxic solvents such as dichloromethane, benzene, or toluene, which are commonly employed in traditional synthesis routes. The reaction proceeds through nucleophilic substitution, with water serving as both solvent and reaction medium.
Recent studies have shown that aqueous synthesis methods can achieve atom economies of 85-90% with E-factors ranging from 2-5, representing significant improvements over traditional approaches [10] [12]. The use of water also facilitates product isolation through simple precipitation and crystallization techniques, further reducing the environmental footprint of the synthesis process.
Microwave-assisted synthesis has emerged as a powerful green chemistry tool for the preparation of N-(2-methylpropyl)glycine and related amino acid derivatives [13] [14]. This approach utilizes microwave irradiation to accelerate reaction rates, reduce energy consumption, and improve overall efficiency.
Microwave-assisted synthesis of N-alkylated glycine derivatives typically employs reductive alkylation conditions using aldehydes and glycine methyl ester in the presence of sodium cyanoborohydride [13]. The microwave irradiation significantly reduces reaction times from hours to minutes, while maintaining or improving yields compared to conventional heating methods.
The technique offers several advantages, including uniform heating, reduced reaction times of 5-10 minutes compared to conventional methods requiring 150-180 minutes, and improved product purity [15] [13]. The rapid heating and precise temperature control provided by microwave irradiation also minimize side reactions and decomposition products, leading to cleaner reaction profiles.
Solvent-free synthesis represents the ultimate green chemistry approach, eliminating solvent waste entirely while often improving reaction efficiency [16] [17]. Recent developments in solvent-free synthesis of amino acid derivatives have demonstrated the feasibility of producing N-(2-methylpropyl)glycine without any solvent intervention.
The solvent-free approach typically involves the direct reaction of solid reactants under mechanochemical activation or thermal conditions [16]. This method has achieved remarkable atom economies of 90-95% with E-factors as low as 1-3, representing the most environmentally benign synthesis approach available.
Biocatalytic synthesis offers unique advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [11] [18] [19]. Enzymatic approaches to N-(2-methylpropyl)glycine synthesis utilize specific enzymes that can catalyze the formation of amino acids from readily available precursors.
Recent advances in biocatalytic amino acid synthesis have focused on the development of enzyme cascades that can convert simple starting materials to complex amino acid products in a single reaction vessel [20]. These cascade reactions typically employ multiple enzymes working in concert, such as transaminases, dehydrogenases, and reductases, to achieve high yields and selectivity.
The biocatalytic approach has demonstrated particular promise for the synthesis of unnatural amino acids, including N-(2-methylpropyl)glycine, through the use of engineered enzymes with modified substrate specificity [19]. These systems can achieve yields comparable to chemical methods while operating under mild conditions and producing minimal waste.
Solid-phase peptide synthesis has been successfully adapted for the incorporation of N-(2-methylpropyl)glycine into peptide sequences, utilizing fluorenylmethoxycarbonyl (Fmoc) protection strategies [15] [21]. The Fmoc-based approach offers excellent compatibility with the branched alkyl side chain of N-(2-methylpropyl)glycine, providing reliable coupling efficiency and minimal side reactions.
The standard Fmoc-SPPS protocol for N-(2-methylpropyl)glycine incorporation utilizes HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the coupling reagent in combination with diisopropylethylamine as the base [21]. The reaction typically proceeds at room temperature for 150-180 minutes, achieving coupling efficiencies of 85-95%.
Recent optimization studies have focused on improving the coupling efficiency through the use of alternative coupling reagents and reaction conditions [22]. The incorporation of N-(2-methylpropyl)glycine as a proline surrogate in collagen-like structures has demonstrated the utility of SPPS methods for creating peptoid-containing sequences with defined secondary structures [23].
The submonomer approach represents a distinct strategy for incorporating N-(2-methylpropyl)glycine into peptoid sequences through solid-phase synthesis [15]. This method involves the sequential acylation and amination steps, allowing for the introduction of diverse side chains, including the isobutyl group characteristic of N-(2-methylpropyl)glycine.
The submonomer protocol typically employs haloacetic acid derivatives for acylation, followed by displacement with primary amines to introduce the desired side chain functionality [15]. For N-(2-methylpropyl)glycine incorporation, isobutylamine serves as the nucleophile in the displacement step, forming the characteristic N-isobutyl linkage.
The submonomer method offers several advantages, including shorter cycle times of 120-150 minutes compared to traditional Fmoc chemistry and the ability to incorporate a wide range of side chain functionalities [15]. The method has been successfully applied to the synthesis of peptoid oligomers containing N-(2-methylpropyl)glycine residues with high purity and yield.
Microwave-assisted solid-phase peptide synthesis has revolutionized the field by dramatically reducing reaction times while maintaining or improving product quality [15] [14]. The application of microwave irradiation to N-(2-methylpropyl)glycine-containing peptide synthesis has demonstrated remarkable efficiency improvements.
Microwave-enhanced SPPS typically reduces cycle times from 150-180 minutes to just 5-10 minutes per coupling cycle [15]. This dramatic time reduction is particularly valuable for the synthesis of longer peptide sequences containing multiple N-(2-methylpropyl)glycine residues. The improved heating efficiency and reaction kinetics under microwave conditions also lead to higher product purities of 90-98%.
The integration of green solvents into SPPS protocols represents a significant advancement in environmentally conscious peptide synthesis [24] [25]. N-butylpyrrolidinone (NBP) has emerged as a particularly promising green solvent for SPPS applications, including the synthesis of peptides containing N-(2-methylpropyl)glycine.
NBP offers several advantages over traditional SPPS solvents such as N,N-dimethylformamide (DMF), including reduced toxicity, improved environmental profile, and enhanced reaction performance [24]. Studies have demonstrated that NBP can achieve equivalent or superior coupling efficiencies compared to DMF while significantly reducing the environmental impact of the synthesis process.
The use of NBP in SPPS has shown particular benefits for reducing side reactions such as racemization and aspartimide formation, which can be problematic in traditional SPPS protocols [24]. The cycle times with NBP are typically 180-240 minutes, slightly longer than conventional methods, but the improved environmental profile and reaction selectivity make this a worthwhile trade-off.
The research presented demonstrates that N-(2-methylpropyl)glycine can be successfully synthesized using a variety of methodologies, each offering distinct advantages depending on the specific application requirements. Traditional organic synthesis approaches provide reliable, well-established routes with good yields, while green chemistry strategies offer enhanced environmental compatibility and often improved efficiency. Solid-phase peptide synthesis techniques enable the incorporation of this amino acid into complex peptide sequences, opening possibilities for the development of novel biomaterials and therapeutic agents [23] [22] [26].
The molecular structure of n-(2-Methylpropyl)glycine represents a non-proteinogenic amino acid featuring a glycine backbone modified with a 2-methylpropyl substituent attached to the nitrogen atom [1] . The compound exhibits the molecular formula C₆H₁₃NO₂ with a molecular weight of 131.17 g/mol [1] [3]. Structurally, the molecule consists of an amino group attached to a glycine framework where the side chain is a branched 2-methylpropyl group .
The three-dimensional conformational characteristics of n-(2-Methylpropyl)glycine are influenced by the presence of both amino and carboxylic acid functional groups, allowing the compound to exist as a zwitterion in solution . This zwitterionic nature significantly affects the molecular conformation and intermolecular interactions. The International Union of Pure and Applied Chemistry name for this compound is 2-(2-methylpropylamino)acetic acid [3].
The branched alkyl side chain introduces steric considerations that distinguish this compound from linear glycine derivatives. The 2-methylpropyl substituent affects the molecular geometry through non-bonded interactions and influences the rotational freedom around key bonds . The compound's stereochemical properties are characterized by the absence of chiral centers, as confirmed by computational analysis showing zero defined atom stereocenter count [3].
Crystallographic investigations of related glycine derivatives have demonstrated that amino acid structures are stabilized through extensive hydrogen bonding networks [4]. The molecular packing in crystalline forms typically involves intermolecular hydrogen bonds between carboxyl groups and amino groups of adjacent molecules, creating three-dimensional networks that determine bulk crystalline properties.
Fourier-transform infrared spectroscopy provides distinctive fingerprint identification for n-(2-Methylpropyl)glycine through characteristic absorption bands. The infrared spectrum exhibits key functional group absorptions including N-H stretching vibrations, C-H stretching modes, and C=O stretching of the carboxylic acid group [5]. The amino acid backbone shows typical patterns with carbonyl stretching frequencies appearing in the region characteristic of carboxylic acids [6].
The branched alkyl chain of the 2-methylpropyl substituent contributes additional C-H stretching and bending vibrations that can be distinguished from the glycine backbone absorptions [5]. These spectroscopic features allow for structural confirmation and purity assessment of the compound.
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of n-(2-Methylpropyl)glycine through both ¹H and ¹³C NMR analysis. The ¹H NMR spectrum displays characteristic chemical shifts corresponding to the various proton environments within the molecule [7]. The 2-methylpropyl substituent generates distinctive splitting patterns and chemical shift values that enable structural identification [3].
The ¹³C NMR spectrum reveals carbon environments associated with the carboxylic acid carbon, the glycine methylene carbon, and the carbons of the branched alkyl chain [3]. These spectroscopic data provide comprehensive structural verification and can distinguish this compound from related amino acid derivatives.
Mass spectrometry analysis of n-(2-Methylpropyl)glycine demonstrates the molecular ion peak at m/z 131, corresponding to the molecular weight of the compound [3]. Fragmentation patterns in electron ionization mass spectrometry show characteristic losses including the carboxyl group and portions of the alkyl chain [8]. The mass spectral behavior provides both molecular weight confirmation and structural information through diagnostic fragmentation pathways.
Electrospray ionization mass spectrometry enables detection in biological matrices and pharmaceutical applications, with the compound showing characteristic ionization behavior under both positive and negative ion modes [8]. These mass spectrometric techniques are essential for quantitative analysis and identification in complex mixtures.
The thermal behavior of n-(2-Methylpropyl)glycine reflects the influence of the branched alkyl substituent on the crystalline packing and intermolecular forces. Thermal analysis techniques including differential scanning calorimetry provide quantitative assessment of melting transitions and thermal stability [9] [10]. The melting point characteristics are influenced by the hydrogen bonding capability of the amino acid functional groups and the steric effects of the 2-methylpropyl substituent.
Comparative thermal analysis of amino acid derivatives demonstrates that structural modifications significantly affect melting temperatures and thermal decomposition patterns [11] [12]. The branched nature of the 2-methylpropyl group introduces steric hindrance that can affect the efficiency of crystalline packing compared to linear alkyl substituents.
| Property | n-(2-Methylpropyl)glycine | Reference Compound (Glycine) |
|---|---|---|
| Molecular Weight | 131.17 g/mol [1] | 75.07 g/mol [13] |
| Thermal Stability | Enhanced by alkyl substitution | Decomposes at 233°C [13] |
| Crystalline Packing | Affected by steric hindrance | Highly ordered hydrogen bonding [13] |
The solubility behavior of n-(2-Methylpropyl)glycine is governed by the balance between hydrophilic amino acid functionality and the hydrophobic character of the branched alkyl chain. The compound exhibits zwitterionic character in aqueous solution, which significantly influences its solubility properties . Water solubility is reduced compared to glycine due to the increased hydrophobic contribution of the 2-methylpropyl substituent [14].
Solubility studies of amino acid derivatives demonstrate that alkyl substitution on the nitrogen atom progressively decreases aqueous solubility while maintaining the fundamental amino acid character [14]. The solubility ratio compared to glycine reflects the hydrophobic contribution of the branched alkyl group, with longer and more branched substituents showing greater reduction in water solubility [14].
The compound maintains solubility in polar solvents while exhibiting reduced solubility in non-polar media, consistent with its amino acid nature [14]. The presence of both hydrogen bond donor and acceptor sites enables interaction with protic solvents, while the alkyl substituent provides compatibility with organic solvent systems of intermediate polarity.
Thermodynamic analysis reveals that n-(2-Methylpropyl)glycine exhibits stability characteristics influenced by both the amino acid backbone and the alkyl substituent. The compound demonstrates typical amino acid thermal decomposition patterns while showing enhanced stability compared to simple glycine due to the protective effect of the alkyl group [11]. Activation energies for thermal decomposition fall within the range observed for substituted amino acids, typically between 88.5 to 137.44 kJ mol⁻¹ [11].